Methyl 2-(4-amino-2,6-dichlorophenyl)acetate
Description
Methyl 2-(4-amino-2,6-dichlorophenyl)acetate (molecular formula: C₉H₉Cl₂NO₂, molecular weight: 233.00104 Da) is a chlorinated aromatic ester featuring a 4-amino-2,6-dichlorophenyl group linked to a methyl acetate moiety. Its structure, represented by the SMILES notation COC(=O)CC1=C(C=CC=C1Cl)Cl, highlights the electron-withdrawing chlorine substituents at the 2 and 6 positions and the electron-donating amino group at the 4 position of the phenyl ring . This compound is commercially available (CAS No.: EN300-1692629) and is used as a building block in organic synthesis, particularly in pharmaceutical and materials science applications . Its patent activity (11 patents) suggests utility in proprietary formulations, though peer-reviewed literature remains sparse .
Properties
IUPAC Name |
methyl 2-(4-amino-2,6-dichlorophenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-14-9(13)4-6-7(10)2-5(12)3-8(6)11/h2-3H,4,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTBRJDCBUVUBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C=C(C=C1Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101271677 | |
| Record name | Methyl 4-amino-2,6-dichlorobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88135-26-6 | |
| Record name | Methyl 4-amino-2,6-dichlorobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88135-26-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-amino-2,6-dichlorobenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101271677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-(4-amino-2,6-dichlorophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-amino-2,6-dichlorophenyl)acetate can be synthesized through a multi-step process. One common method involves the esterification of 2-(4-amino-2,6-dichlorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-amino-2,6-dichlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Methyl 2-(4-amino-2,6-dichlorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other compounds.
Mechanism of Action
The mechanism of action of methyl 2-(4-amino-2,6-dichlorophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors to exert its effects. The amino and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between Methyl 2-(4-amino-2,6-dichlorophenyl)acetate and analogous compounds:
Comparative Analysis
Electronic and Reactivity Differences
- Amino vs. Nitro Substituents: The amino group in the target compound enhances nucleophilicity at the para position, enabling condensation or amidation reactions. In contrast, the nitro group in Methyl 2-(4-nitro-2,6-dichlorophenyl)acetate () introduces strong electron-withdrawing effects, reducing basicity but increasing stability in oxidative environments .
- Triazine vs. Phenyl Core: The triazine-containing analog () exhibits distinct reactivity due to its electron-deficient heterocyclic core, facilitating nucleophilic aromatic substitutions. This contrasts with the phenyl-based structure of the target compound, which favors electrophilic substitutions at the amino site .
Physicochemical Properties
- Solubility : The pyrrolidone derivative in , with a lactam ring, likely has higher aqueous solubility than the target compound due to hydrogen-bonding capacity .
- Thermal Stability: The triazine analog () may exhibit higher thermal stability owing to its aromatic heterocycle, whereas the amino group in the target compound could introduce sensitivity to oxidation .
Key Takeaways
- Functional Group Impact: Substituents like amino, nitro, or heterocyclic rings drastically alter reactivity and applications. The amino group in this compound enables drug-oriented synthesis, while nitro or triazine groups shift utility toward materials science.
- Commercial Relevance : The compound’s availability from suppliers like Enamine Ltd. and CymitQuimica () underscores its industrial importance, though its nitro and triazine analogs are less accessible.
- Research Gaps: Limited literature on the target compound contrasts with well-studied analogs like TTM-1Cz, suggesting opportunities for further exploration in bioactivity or material performance.
Biological Activity
Methyl 2-(4-amino-2,6-dichlorophenyl)acetate, a compound characterized by its unique structural properties, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C₉H₉Cl₂N O₂
SMILES Notation: COC(=O)CC1=C(C=C(C=C1Cl)N)Cl
InChI Key: CGTBRJDCBUVUBG-UHFFFAOYSA-N
The compound features a dichlorophenyl group with an amino substituent and an ester functional group, which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The presence of the amino group facilitates hydrogen bonding with biological macromolecules, while the dichlorophenyl structure allows for hydrophobic interactions with protein targets. These interactions can modulate enzyme activity and influence signaling pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Experimental data suggest that it can reduce the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS), which are pivotal in inflammatory responses.
Case Studies and Research Findings
A review of recent literature highlights several key studies related to the biological activity of this compound:
In Vivo Studies
In vivo studies have been conducted to assess the safety and efficacy of this compound in animal models. These studies are critical for understanding the pharmacokinetics and potential therapeutic applications.
Safety Profile
While the compound shows promise in various biological activities, it is essential to evaluate its safety profile. Toxicological studies are necessary to determine any adverse effects associated with its use. Preliminary data suggest a low toxicity profile at therapeutic doses; however, more extensive studies are required.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
